N'-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
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Description
N'-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a useful research compound. Its molecular formula is C21H19FN4O4S and its molecular weight is 442.47. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Mechanisms and Compulsive Food Consumption
Research on compounds targeting orexin receptors, such as SB-649868, demonstrates the role of these receptors in modulating behaviors like compulsive food consumption, potentially offering a novel pharmacological approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).
Anti-inflammatory and Analgesic Activities
Compounds with structural similarities, specifically focusing on pyrazole and thiazolidinone derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic activities, indicating potential therapeutic applications in treating inflammation and pain (Khalifa & Abdelbaky, 2008).
Anti-tumor Agents
The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities against hepatocellular carcinoma, highlighting the potential of such compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
Antiviral Activities
Research into pyrazole- and isoxazole-based heterocycles has revealed their potential in inhibiting viruses such as HSV-1, further emphasizing the role of these compounds in developing new antiviral therapies (Dawood et al., 2011).
Anti-HIV Activities
A series of acetohydrazides has been synthesized and evaluated for their potential anti-HIV activities, showcasing the significance of exploring novel compounds for therapeutic applications in HIV treatment (Aslam et al., 2014).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c1-13-3-2-4-16(9-13)26-19(17-11-31(29,30)12-18(17)25-26)24-21(28)20(27)23-10-14-5-7-15(22)8-6-14/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUOTBFNGAEAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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